Mephaquin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

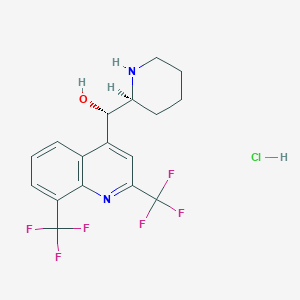

Mefloquine hydrochloride is an antimalarial drug used for the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . It was initially discovered by the Walter Reed Army Institute of Research during a malaria drug discovery program between 1963 and 1976 . The drug was approved by the FDA in 1989 and was first marketed by Hoffman La Roche . Mefloquine hydrochloride is known for its effectiveness against chloroquine-resistant forms of Plasmodium falciparum .

Wissenschaftliche Forschungsanwendungen

Mefloquine hydrochloride has a wide range of scientific research applications. It is primarily used in the field of medicine for the treatment and prevention of malaria . Additionally, it has been studied for its potential use in treating other diseases such as systemic lupus erythematosus and cancer . Mefloquine hydrochloride has also been evaluated for its effects on cellular viability, tubulogenesis, and protein expression levels . Furthermore, the compound has been investigated for its potential use in drug delivery systems, such as nanoparticles and cyclodextrin complexes, to enhance its bioavailability .

Wirkmechanismus

Target of Action

Mephaquin, also known as Mefloquine, is an antimalarial agent primarily targeting the parasites Plasmodium falciparum and Plasmodium vivax . These parasites are responsible for causing malaria, a disease that poses a significant health burden worldwide .

Mode of Action

Some studies suggest that this compound specifically targets the80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with its targets leads to the death of the malaria-causing parasites .

Biochemical Pathways

This compound interferes with the protein synthesis of the malaria parasites by inhibiting their 80S ribosome . This disruption in the biochemical pathway leads to the death of the parasites, thereby treating the malaria infection .

Pharmacokinetics

This compound exhibits extensive metabolism in the liver, and its primary metabolite is inactive . The elimination half-life of this compound is between 2 to 4 weeks . The primary route of excretion is through bile and feces, with only 9% excreted through urine as unchanged drug and 4% as the primary metabolite . These ADME properties impact the bioavailability of this compound, influencing its efficacy in treating malaria .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the malaria-causing parasites . By inhibiting protein synthesis in these parasites, this compound prevents their growth and multiplication, thereby treating the malaria infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and excretion of this compound . Additionally, the drug’s effectiveness can be impacted by the resistance patterns of the malaria parasites found in different geographic regions .

Biochemische Analyse

Biochemical Properties

Mephaquin plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects . This interaction with the ribosome, a crucial biomolecule, is central to this compound’s antimalarial action.

Cellular Effects

This compound has profound effects on various types of cells, especially those infected with Plasmodium falciparum and Plasmodium vivax. It influences cell function by preventing the maturation of parasites within red blood cells, thereby inhibiting the cellular processes of the malaria parasite .

Molecular Mechanism

The mechanism of action of this compound is not completely understood. Some studies suggest that this compound exerts its effects at the molecular level by binding to the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis, and causing subsequent schizonticidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a terminal half-life of 14–15 days and time to maximum plasma concentration of 45–52 hours This indicates the drug’s stability over time

Metabolic Pathways

This compound is heavily metabolized in the liver by the CYP3A4 enzyme . The main metabolite, 2,8-bis-trifluoromethyl-4-quinoline carboxylic acid, is inactive against Plasmodium falciparum . This indicates that this compound is involved in complex metabolic pathways in the body.

Transport and Distribution

Vorbereitungsmethoden

Mefloquine hydrochloride can be synthesized through various methods. One common method involves the complexation of mefloquine with cyclodextrins to improve its solubility . Another method involves the formulation of mefloquine hydrochloride nanoparticles using the emulsion diffusion method with polymer poly(ε-caprolactone) . These nanoparticles are characterized by determining their particle size, polydispersity index, drug entrapment efficiency, drug content, particle morphological character, and drug release .

Analyse Chemischer Reaktionen

Mefloquine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to interact with different reagents and conditions, leading to the formation of various products. For instance, mefloquine hydrochloride can form complexes with hydroxypropyl-β-cyclodextrin and randomly methylated β-cyclodextrin to improve its solubility . The solubility of mefloquine hydrochloride varies across different pH buffers, being higher in acidic buffers .

Vergleich Mit ähnlichen Verbindungen

Mefloquine hydrochloride is often compared with other antimalarial drugs such as chloroquine, hydroxychloroquine, and atovaquone/proguanil . While all these compounds are used for the prevention and treatment of malaria, mefloquine hydrochloride is particularly effective against chloroquine-resistant forms of Plasmodium falciparum . Additionally, mefloquine hydrochloride has a longer half-life compared to other antimalarial drugs, which allows for less frequent dosing . it is also associated with more severe neuropsychiatric side effects compared to other antimalarial drugs .

Eigenschaften

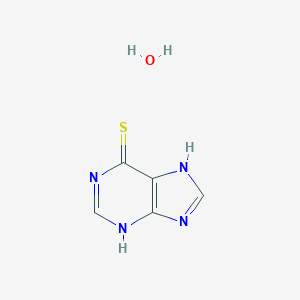

CAS-Nummer |

51773-92-3 |

|---|---|

Molekularformel |

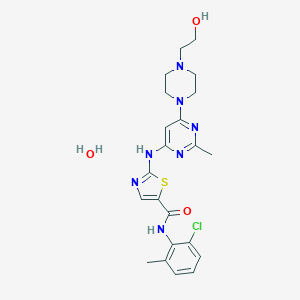

C17H17ClF6N2O |

Molekulargewicht |

414.8 g/mol |

IUPAC-Name |

(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol;hydrochloride |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m0./s1 |

InChI-Schlüssel |

WESWYMRNZNDGBX-NXCSSKFKSA-N |

SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Isomerische SMILES |

C1CCN[C@@H](C1)[C@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Kanonische SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Key on ui other cas no. |

51773-92-3 |

Piktogramme |

Irritant |

Löslichkeit |

>62.2 [ug/mL] (The mean of the results at pH 7.4) |

Synonyme |

Lariam Mefloquine Mefloquine Hydrochloride Mephloquine Ro 21 5998 001 Ro-21-5998-001 Ro215998001 WR 142,490 WR 177,602 WR-142,490 WR-177,602 WR142,490 WR177,602 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

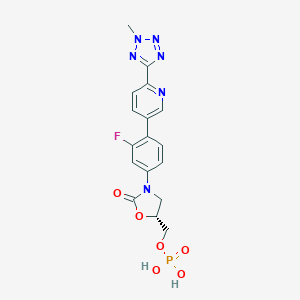

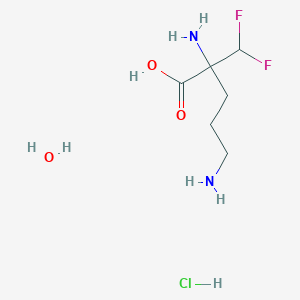

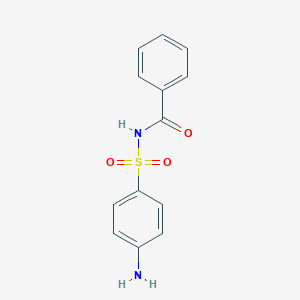

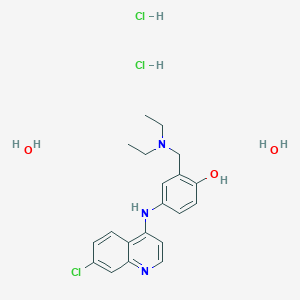

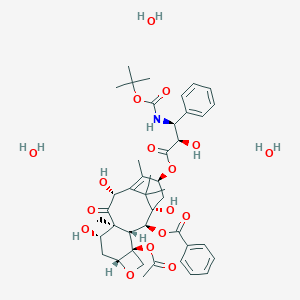

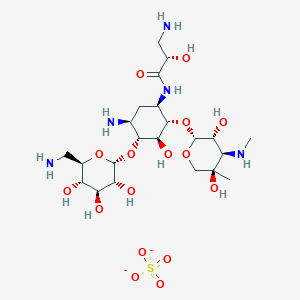

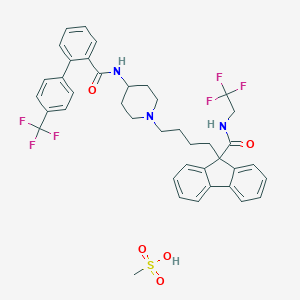

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.